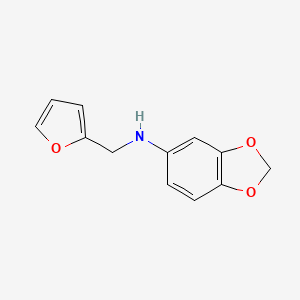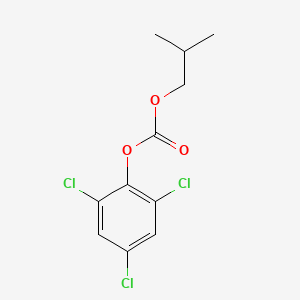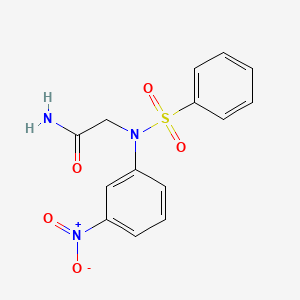
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NPG, is a chemical compound that is extensively used in scientific research. It is a protease inhibitor that is primarily used for studying the biochemical and physiological effects of various proteases. NPG is a potent inhibitor of serine proteases, including trypsin and chymotrypsin, and has been widely used in the field of enzymology.
Mechanism of Action
NPG works by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site of the protease, thereby preventing the enzyme from carrying out its normal function. This inhibition is irreversible, and the protease cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
NPG has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of proteases in various biological processes, including blood clotting, inflammation, and cancer. NPG has also been used to investigate the mechanism of action of various drugs and their interactions with proteases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPG in lab experiments is its potency as a protease inhibitor. It is a highly effective inhibitor of serine proteases and can be used in small quantities to achieve significant inhibition. However, one of the limitations of NPG is its irreversible inhibition of proteases, which can make it difficult to study the effects of proteases in vivo.
Future Directions
There are several future directions for the use of NPG in scientific research. One area of research is the development of new protease inhibitors that are more specific and less toxic than NPG. Another area of research is the investigation of the role of proteases in various diseases, including cancer and inflammation. Additionally, NPG can be used to study the interactions between proteases and various drugs, which can lead to the development of new therapeutic agents.
Synthesis Methods
NPG can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of NPG involves the reaction of 3-nitrophenyl isocyanate with phenylsulfonyl chloride to form N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)urea. This intermediate is then treated with glycine to produce NPG.
Scientific Research Applications
NPG has been extensively used in scientific research as a protease inhibitor. It is commonly used to study the biochemical and physiological effects of various proteases, including trypsin and chymotrypsin. NPG is also used to investigate the mechanism of action of proteases and their role in various biological processes.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-5-4-6-12(9-11)17(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDXICZOMOOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

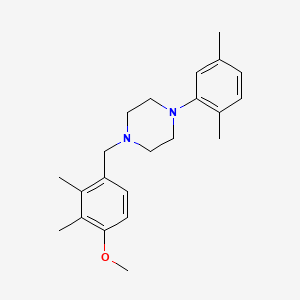

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

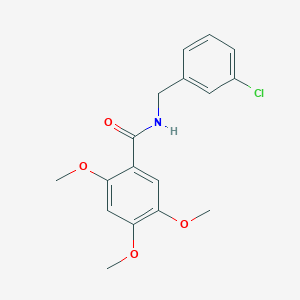

![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
